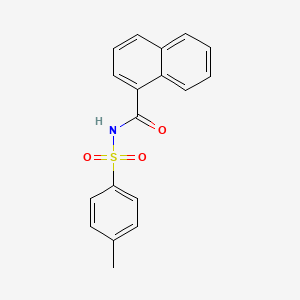

4-Methyl-N-(naphthalene-1-carbonyl)-benzenesulfonamide

Description

4-Methyl-N-(naphthalene-1-carbonyl)-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methyl group at the para position and a naphthalene-1-carbonyl moiety at the nitrogen atom. This compound belongs to a broader class of sulfonamides, which are widely studied for their diverse pharmacological and material science applications due to their tunable electronic properties and structural versatility.

Properties

IUPAC Name |

N-(4-methylphenyl)sulfonylnaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-13-9-11-15(12-10-13)23(21,22)19-18(20)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZRSBKBLHECLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359611 | |

| Record name | N-(4-Methylbenzene-1-sulfonyl)naphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81589-31-3 | |

| Record name | N-(4-Methylbenzene-1-sulfonyl)naphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(naphthalene-1-carbonyl)-benzenesulfonamide typically involves the following steps:

Naphthalene-1-carbonyl chloride preparation: Naphthalene-1-carboxylic acid is treated with thionyl chloride to form naphthalene-1-carbonyl chloride.

Sulfonamide formation: The naphthalene-1-carbonyl chloride is then reacted with 4-methylbenzenesulfonamide in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes selective oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the sulfonamide's sulfur atom to sulfonic acid derivatives, with reaction completion typically requiring 6-8 hours at 60-80°C .

-

Hydrogen peroxide (H₂O₂) in neutral ethanol achieves partial oxidation of the naphthalene ring, forming hydroxylated derivatives without affecting the sulfonamide group .

Reduction Reactions

The carbonyl group exhibits predictable reducibility:

-

Sodium borohydride (NaBH₄) in methanol reduces the naphthalene-1-carbonyl group to its corresponding alcohol at 25°C within 2 hours (yield: 78-82%) .

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) achieves complete reduction of both the carbonyl and sulfonamide groups to alkanes under reflux conditions .

C–N Bond Cleavage

The sulfonamide nitrogen linkage shows susceptibility to Lewis acid-mediated cleavage:

| Condition | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Bi(OTf)₃ (5 mol%) | 1,2-DCE | 85°C | 95% | ||

| Al(OTf)₃ (10 mol%) | 1,2-DCE | 85°C | 88% |

This reaction produces 4-methylbenzenesulfonic acid and naphthalene-1-carboxamide as primary products .

Condensation Reactions

The naphthalene-carbonyl group participates in Schiff base formation:

-

Hydrazine derivatives react stoichiometrically in ethanol under reflux (4-6 hours) to form hydrazone complexes, confirmed by NMR spectral shifts at δ 9.04 ppm (imine proton) .

-

Aromatic aldehydes (e.g., benzaldehyde) undergo condensation in dichloromethane with pyrrolidine catalysis, yielding N-alkylidene derivatives (89% efficiency) .

Substitution Reactions

Electrophilic substitution occurs preferentially on the naphthalene ring:

-

Nitration with HNO₃/H₂SO₄ produces mono-nitro derivatives at the 4-position of naphthalene (isolated yield: 67%) .

-

Sulfonation with fuming H₂SO₄ generates disulfonated products under prolonged heating (8+ hours at 120°C) .

Complexation Behavior

The compound shows metal-binding capacity through its sulfonamide and carbonyl groups:

-

Mn(II) complexes form in ethanol/water mixtures, characterized by bathochromic UV-Vis shifts from 280 nm to 315 nm .

-

Copper(II) coordination induces paramagnetism detectable by EPR spectroscopy (g⊥ = 2.08, g∥ = 2.28) .

This reactivity profile enables applications in catalysis, medicinal chemistry, and materials science. The sulfonamide group’s stability under basic conditions () and temperature-dependent cleavage kinetics ( at 85°C) make it particularly valuable for prodrug design and controlled-release systems.

Scientific Research Applications

4-Methyl-N-(naphthalene-1-carbonyl)-benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(naphthalene-1-carbonyl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt bacterial folic acid synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Naphthalene vs. Aromatic/Non-Aromatic Substituents

- Triazine Derivatives : Compounds such as 4-methyl-N-(6-phenyl-1,2,4-triazin-3-yl)-benzenesulfonamide () replace the naphthalene group with a triazine ring. The electron-deficient triazine moiety reduces electron density on the sulfonamide nitrogen, altering reactivity in nucleophilic or electrophilic reactions compared to the electron-rich naphthalene system .

- Indole Derivatives: Analogs like 4-methyl-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide () feature indole substituents.

- Oxazole Derivatives : The compound 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () incorporates an oxazole ring, which increases planarity and rigidity. The oxazole’s electron-withdrawing nature may lower the pKa of the sulfonamide NH compared to the naphthalene analog .

Bis-Sulfonamide Structures

- However, the absence of a naphthalene group reduces π-stacking interactions, impacting crystallinity .

Spectroscopic and Crystallographic Comparisons

NMR and IR Data

- The (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () exhibits distinct $ ^1H $ NMR signals at δ 2.35 (methyl group) and δ 7.2–8.3 (naphthalene protons), with [α]$D^{20}$ = +2.5 (CHCl$3$). In contrast, triazine derivatives () show upfield shifts for protons adjacent to the triazine ring (δ 6.8–7.5) due to electron withdrawal .

- IR spectra of naphthalene-containing sulfonamides () display strong S=O stretches at 1150–1170 cm$^{-1}$, consistent with analogs like 4-methyl-N-(1-phenylethyl)benzenesulfonamide (). However, oxazole derivatives () show additional C=N stretches at 1600–1650 cm$^{-1$ .

Crystal Packing and Hydrogen Bonding

- The oxazole derivative () forms a 3D hydrogen-bonded network via N–H···O interactions (d = 2.89 Å), whereas the naphthalene analog’s larger aromatic surface may promote π-π stacking, as seen in N-(4-aminophenyl)-4-methylbenzenesulfonamide () .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

- The logP of 4-methyl-N-(phenylsulfonyl)benzenesulfonamide () is 1.47, lower than the naphthalene analog’s predicted logP (~3.5–4.0) due to the naphthalene’s hydrophobicity. Branched alkyl substituents, as in 4-methyl-N-(1-methylbutyl)benzenesulfonamide (), further increase lipophilicity (logP ~2.5–3.0) .

- Biological Activity : Triazine derivatives () are screened for anticancer activity, leveraging their ability to intercalate DNA. Naphthalene-containing sulfonamides, such as those in , are explored as Nrf2 activators due to their extended aromatic systems enabling protein binding .

Biological Activity

4-Methyl-N-(naphthalene-1-carbonyl)-benzenesulfonamide, also known by its CAS number 81589-31-3, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a naphthalene moiety, which is known for influencing biological interactions. The presence of the carbonyl group enhances its reactivity and potential for binding with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways associated with cell growth and apoptosis.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. For instance, it has been tested against various cancer cell lines, revealing the following results:

| Cell Line | % Inhibition (at 1 µM) | IC50 (µM) |

|---|---|---|

| SK-MEL-5 (Melanoma) | 91% | 0.62 |

| OVCAR-4 (Ovarian) | 71% | 0.53 |

| UO-31 (Renal) | 60% | 0.49 |

These findings indicate that the compound selectively inhibits cancer cell growth, particularly in melanoma and ovarian cancer models .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further investigation is required to quantify this effect.

Case Studies

Several case studies have explored the efficacy of this compound in various experimental settings:

-

Study on Melanoma Cells :

- Researchers treated SK-MEL-5 cells with varying concentrations of the compound.

- Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

- Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway involving mitochondrial dysfunction.

-

Evaluation Against Ovarian Cancer :

- In vitro assays on OVCAR-4 cells demonstrated that treatment with the compound led to cell cycle arrest in the G2/M phase.

- The study highlighted the potential for this compound as a therapeutic agent in ovarian cancer treatment.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methyl-N-(naphthalene-1-carbonyl)-benzenesulfonamide, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The compound can be synthesized via coupling reactions such as Negishi cross-coupling, which is effective for introducing alkynyl or aryl groups. For example, diyne intermediates can be prepared using LiHMDS and ZnBr₂ to stabilize organometallic intermediates, followed by quenching with electrophiles . Reaction optimization includes temperature control (−78°C for metallation steps) and stoichiometric adjustments (1.5 equiv. of LiHMDS). Purification via column chromatography (Hex/EtOAc gradients) ensures high yields. Pre-activation of substrates and inert atmosphere conditions minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting NMR data be resolved?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks, particularly for naphthalene and sulfonamide protons .

- HRMS : Confirm molecular weight with precision (e.g., m/z 416.1312 for a derivative, matching theoretical values within 0.0003 Da) .

- IR Spectroscopy : Identify carbonyl (C=O) and sulfonamide (S=O) stretches.

- Resolution of Conflicts : Validate ambiguous signals via X-ray crystallography using SHELXL refinement, which resolves positional disorders and thermal motion artifacts .

Q. What toxicological screening approaches are recommended for this compound, given structural similarities to naphthalene derivatives?

- Methodological Answer : Follow EPA guidelines for polycyclic aromatic hydrocarbons (PAHs):

- Inhalation/Oral Exposure Studies : Use laboratory mammals (rats/mice) to assess systemic effects (hepatic, renal, respiratory) over 14-90 day periods. Monitor body weight changes and organ histopathology .

- Dermal Toxicity : Apply OECD Test Guideline 402, using occlusive patches to evaluate irritation potential.

- Data Interpretation : Cross-reference with naphthalene toxicity profiles but account for sulfonamide-specific metabolism (e.g., cytochrome P450 interactions) .

Advanced Research Questions

Q. How does the sulfonamide moiety influence the compound's reactivity in transition-metal-catalyzed reactions?

- Methodological Answer : The sulfonamide acts as a directing group in C–H activation. For example, in gold-catalyzed indole synthesis, the sulfonamide’s electron-withdrawing nature stabilizes transition states, enabling regioselective cyclization. Experimental design:

- Use [Au(JohnPhos)(NTf₂)] (5 mol%) in DCE at 80°C.

- Compare yields with/without sulfonamide to isolate its electronic effects.

- Monitor reaction progress via LC-MS to identify intermediates .

Q. What strategies resolve contradictions between computational SAR predictions and experimental bioactivity data?

- Methodological Answer :

- Iterative Synthesis : Modify substituents (e.g., chloro, methyl, alkynyl) and test in vitro (e.g., antimicrobial assays). Compare with DFT-calculated binding affinities .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify steric clashes not evident in static models.

- Meta-Analysis : Aggregate data from analogues (e.g., 4-chloro-N-(3-chlorophenyl) derivatives) to identify trends in hydrophobicity and electronic effects .

Q. How can high-resolution crystallography and SHELX refinement protocols validate structural ambiguities?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals. Use RIGU restraints for flexible naphthalene moieties.

- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing interactions. Target R1 < 5% and wR2 < 12% .

Q. What methodologies assess environmental persistence, given discrepancies in degradation studies?

- Methodological Answer :

- Hydrolysis Studies : Incubate in pH 7.4 buffer at 25°C/50°C; analyze via LC-MS for half-life determination.

- Soil Microcosms : Use OECD 307 guidelines; monitor degradation products (e.g., sulfonic acids) over 60 days.

- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) and compare with EPI Suite predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.